molecular formula C22H16O3S B3129858 Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone CAS No. 339275-68-2

Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone

Cat. No.: B3129858
CAS No.: 339275-68-2
M. Wt: 360.4 g/mol
InChI Key: NEXHXXIOJGIBQB-UHFFFAOYSA-N
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Description

Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone is a complex organic compound characterized by a benzofuran ring substituted with a phenylsulfinylmethyl group and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring, followed by the introduction of the phenylsulfinylmethyl group through sulfoxidation reactions. The final step involves the attachment of the phenylmethanone group via Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone involves its interaction with specific molecular targets. The phenylsulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Properties

IUPAC Name

[3-(benzenesulfinylmethyl)-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O3S/c23-21(16-9-3-1-4-10-16)22-19(18-13-7-8-14-20(18)25-22)15-26(24)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXHXXIOJGIBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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